molecular formula C4H6NO4- B10850160 L-Iso-Aspartate

L-Iso-Aspartate

Cat. No.: B10850160
M. Wt: 132.09 g/mol
InChI Key: CKLJMWTZIZZHCS-UWTATZPHSA-M
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Description

L-Iso-Aspartate, also known as isoaspartic acid, is an isomer of aspartic acid. It is a β-amino acid, characterized by the relocation of the side chain carboxyl group to the backbone. This compound is formed through the spontaneous deamidation of asparagine or the isomerization of aspartic acid residues in proteins . The formation of this compound is a common post-translational modification that can affect the structure and function of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Iso-Aspartate can be synthesized through the nucleophilic attack of the nitrogen atom on the N+1 following peptide bond on the γ-carbon of the side chain of an asparagine or aspartic acid residue. This reaction forms a succinimide intermediate, which upon hydrolysis, results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of asparagine or aspartic acid using specific enzymes like L-isoaspartyl methyltransferase. This enzyme repairs isoaspartate and D-aspartate residues by adding a methyl group to the side chain carboxyl group, creating an ester that rapidly and spontaneously converts to the succinimide intermediate .

Mechanism of Action

The mechanism of action of L-Iso-Aspartate involves the formation of a succinimide intermediate through the nucleophilic attack of the nitrogen atom on the γ-carbon of the side chain of asparagine or aspartic acid residues. This intermediate can then hydrolyze to form this compound or aspartic acid . The presence of this compound in proteins can alter their structure and function, potentially leading to changes in their biological activity .

Comparison with Similar Compounds

L-Iso-Aspartate is unique compared to other similar compounds due to its β-amino acid structure. Similar compounds include:

This compound’s unique β-amino acid structure and its role in protein aging and degradation distinguish it from these similar compounds.

Properties

Molecular Formula

C4H6NO4-

Molecular Weight

132.09 g/mol

IUPAC Name

(2R)-2-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/p-1/t2-/m1/s1

InChI Key

CKLJMWTZIZZHCS-UWTATZPHSA-M

Isomeric SMILES

C([C@H](C(=O)[O-])N)C(=O)O

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O

Origin of Product

United States

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